![molecular formula C21H20O6 B3457435 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone](/img/structure/B3457435.png)
3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
Overview
Description
3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as DMDF, is a synthetic compound that has gained significant attention in scientific research. DMDF belongs to the family of furanones, which are organic compounds that contain a furan ring with a ketone group. DMDF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been proposed that 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone exerts its biological activities through the inhibition of various enzymes, such as acetylcholinesterase and tyrosinase. 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2 expression.
Biochemical and Physiological Effects:
3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce the activity of acetylcholinesterase, and inhibit the activity of tyrosinase. 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to possess antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in lab experiments is its high potency and selectivity towards various enzymes and biological targets. Moreover, 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is its low solubility in water, which can limit its applications in aqueous environments.
Future Directions
There are several future directions for the research on 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One potential direction is the development of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone-based drugs for the treatment of Alzheimer's disease and cancer. Another direction is the exploration of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone's potential applications in material science and agriculture. Furthermore, the mechanism of action of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone needs to be further elucidated to fully understand its biological activities. Finally, the synthesis of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone analogs with improved solubility and potency could lead to the development of more effective compounds for various applications.
Scientific Research Applications
3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been studied for its potential use as a sensor for the detection of metal ions.
properties
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-23-15-6-8-18(25-3)13(10-15)9-14-11-20(27-21(14)22)17-7-5-16(24-2)12-19(17)26-4/h5-12H,1-4H3/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFLUCJHWOFJSQ-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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